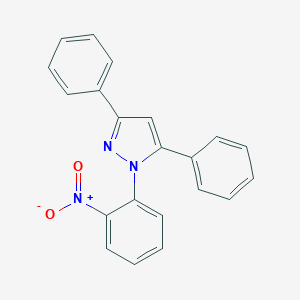![molecular formula C24H32N2O2 B325142 4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]ethyl]benzamide](/img/structure/B325142.png)
4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]ethyl]benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of tert-butyl groups and benzamide functionalities, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]ethyl]benzamide typically involves multiple steps, starting with the preparation of 4-tert-butylbenzoyl chloride. This intermediate is synthesized through the reaction of 4-tert-butylbenzoic acid with thionyl chloride. The resulting 4-tert-butylbenzoyl chloride is then reacted with 2-aminoethylamine to form the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like aluminum chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize the production process.
化学反応の分析
Types of Reactions
4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the amide group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific targets involved .
類似化合物との比較
Similar Compounds
- 4-tert-Butylbenzoyl chloride
- 4-tert-Butylbenzoic acid
- 4-tert-Butylbenzyl chloride
Uniqueness
4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]ethyl]benzamide is unique due to its dual presence of tert-butyl groups and benzamide functionalities. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
特性
分子式 |
C24H32N2O2 |
|---|---|
分子量 |
380.5 g/mol |
IUPAC名 |
4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]ethyl]benzamide |
InChI |
InChI=1S/C24H32N2O2/c1-23(2,3)19-11-7-17(8-12-19)21(27)25-15-16-26-22(28)18-9-13-20(14-10-18)24(4,5)6/h7-14H,15-16H2,1-6H3,(H,25,27)(H,26,28) |
InChIキー |
NQTNVWFRKGDOIW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)C(C)(C)C |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]benzamide](/img/structure/B325061.png)
![2,4-dichloro-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]benzamide](/img/structure/B325063.png)
![2-bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]benzamide](/img/structure/B325066.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-methylbenzamide](/img/structure/B325067.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-methylbenzamide](/img/structure/B325069.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]benzamide](/img/structure/B325070.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-methylbenzamide](/img/structure/B325071.png)
![N-{4-[N'-(THIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]PHENYL}PROPANAMIDE](/img/structure/B325072.png)
![N-(4-{[2-(phenoxyacetyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B325073.png)
![N-(4-{[2-(2-chlorobenzoyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B325074.png)
![N-(4-{[2-(2-iodobenzoyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B325075.png)


![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide](/img/structure/B325083.png)
